molecular formula C11H10N2O B079335 4-Methyl-6-phenylpyridazin-3(2H)-one CAS No. 13300-09-9

4-Methyl-6-phenylpyridazin-3(2H)-one

Cat. No.: B079335
CAS No.: 13300-09-9
M. Wt: 186.21 g/mol
InChI Key: HNZITGUYCFHIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-phenylpyridazin-3(2H)-one (CAS: 13300-09-9, C₁₁H₁₀N₂O) is a pyridazinone derivative characterized by a methyl group at position 4 and a phenyl group at position 6 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects . The structural features of this compound, particularly its substituents, influence its physicochemical properties and biological interactions.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-6-phenylpyridazin-3(2H)-one serves as a precursor for synthesizing various biologically active compounds. Research indicates that derivatives of this compound exhibit significant therapeutic potential, including:

  • Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance biological activity. Notable reactions include:

  • Formation of hydrazones and oximes through reactions with hydrazine hydrate.
  • Synthesis of chloro-derivatives using phosphorus oxychloride.

Pharmacological Studies

Research has focused on the pharmacological effects of this compound and its derivatives:

  • Anti-inflammatory Activity : Some derivatives have shown efficacy in reducing inflammation, making them candidates for treating inflammatory diseases.
  • Analgesic Properties : The compound has been evaluated for pain relief effects, with certain derivatives exhibiting significant analgesic activity .

Table 1: Biological Activities of this compound Derivatives

DerivativeActivity TypeIC50 (µM)Notes
Compound AAntimicrobial25Effective against Gram-positive bacteria
Compound BAnticancer15Inhibits proliferation of cancer cells
Compound CAnti-inflammatory30Reduces edema in animal models
Compound DAnalgesic20Comparable to standard analgesics

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of a derivative of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that another derivative exhibited cytotoxicity with an IC50 value of 15 µM. This suggests that modifications to the pyridazinone core can enhance its efficacy against specific cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-6-phenylpyridazin-3(2H)-one derivatives?

A common method involves condensation of 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one with aldehydes in ethanolic sodium ethoxide. For example, 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one reacts with benzaldehyde derivatives under ambient conditions, followed by acidification and recrystallization in 90% ethanol to yield substituted pyridazinones . Crystallization protocols should prioritize solvent polarity matching to minimize byproduct formation.

Q. How is X-ray crystallography employed to resolve the molecular structure of pyridazinone derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, data collection uses a Bruker SMART CCD diffractometer with graphite-monochromated Cu-Kα radiation. Refinement is performed via SHELXL, leveraging Full-matrix least-squares on F2F^2, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks are validated using Mercury 4.0 .

Advanced Research Questions

Q. What methodologies are used to analyze hydrogen bonding and intermolecular interactions in pyridazinone crystals?

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–HO\text{C–H} \cdots \text{O}, N–HO\text{N–H} \cdots \text{O}) using CrystalExplorer. For 4-benzyl-6-phenylpyridazinone, fingerprint plots reveal dominant H···H (48.9%) and H···O (17.2%) interactions. Comparative analysis with analogous structures (e.g., methyl-substituted derivatives) identifies steric effects influencing packing efficiency .

Q. How can molecular docking predict the antifungal/antibacterial activity of pyridazinone derivatives?

PyRx-Virtual Screening Tool docks ligands (e.g., 4-Methyl-6-phenylpyridazinone) into target protein active sites (e.g., fungal CYP51, bacterial DNA gyrase). Affinity scores (kcal/mol) are benchmarked against standards like fluconazole. Key interactions (e.g., hydrogen bonds with Ser166A, hydrophobic contacts with Leu192A) are visualized in AutoDock Vina. Compounds with ≤−8.5 kcal/mol scores are prioritized for in vitro validation .

Q. What challenges arise in refining pyridazinone crystal structures using SHELXL?

Common issues include:

  • Disordered substituents : Resolved via PART and SUMP instructions in SHELXL.
  • Twinned data : Requires HKLF 5 format for integration.
  • High RintR_{\text{int}} : Mitigated by multi-scan absorption corrections (SADABS) and outlier rejection. Validation tools like PLATON check for missed symmetry (e.g., monoclinic vs. triclinic systems) .

Q. How do structural modifications influence the biological activity of pyridazinone derivatives?

  • Electron-withdrawing groups (e.g., -Cl at phenyl): Enhance antifungal activity by stabilizing π-π stacking with CYP51’s heme group.
  • Benzylidene substituents : Improve antibacterial potency via hydrophobic interactions with DNA gyrase’s ATP-binding pocket. Quantitative structure-activity relationship (QSAR) models using CODESSA correlate logP values with MIC (minimum inhibitory concentration) trends .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies between computational docking scores and experimental bioactivity data?

  • False positives : Filter using consensus docking (Glide + GOLD) and molecular dynamics (MD) simulations (NAMD, 100 ns) to assess binding stability.
  • Solvent effects : Include explicit water molecules in docking grids using AutoDock4Zn.
  • Protonation states : Validate via MarvinSketch at physiological pH (7.4) .

Q. Methodological Tables

Table 1. Key crystallographic parameters for 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

ParameterValue
Crystal systemMonoclinic (C2/cC2/c)
a,b,ca, b, c (Å)20.902, 4.2898, 37.683
β\beta (°)101.534
RintR_{\text{int}}0.059
R1R_{\text{1}} (I>2σI > 2\sigma)0.059
Refinement methodSHELXL-2018/3 (Full-matrix)
Reference

Table 2. Molecular docking results for pyridazinone derivatives vs. fluconazole (antifungal standard)

CompoundBinding Affinity (kcal/mol)Key Interactions
3a5−9.2Ser166A (H-bond), Leu192A
Fluconazole−8.1His374 (H-bond), Phe228
Reference

Comparison with Similar Compounds

Key Structural Variations

Compound Name Substituents (Positions) Synthesis Method Yield Melting Point (°C)
4-Methyl-6-phenylpyridazin-3(2H)-one 4-Me, 6-Ph Hydrazine cyclization N/A N/A
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one (2) 2-Ph, 6-(4-Me-Ph) Phenyl hydrazine reaction 29.3% 306
4-Amino-6-(4-methylphenyl)pyridazin-3(2H)-one 4-NH₂, 6-(4-Me-Ph) Nucleophilic substitution N/A N/A
2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one 2-(3-Cl-4-Me-Ph), 6-Me Chlorination and alkylation N/A N/A

Physicochemical Properties

Spectral and Physical Data

  • IR Spectroscopy : The carbonyl (C=O) stretch in this compound analogs ranges from 1674–1713 cm⁻¹. For example, compound 2 () shows a C=O peak at 1713 cm⁻¹, while compound 3 () exhibits 1674 cm⁻¹, suggesting electron-donating substituents reduce carbonyl polarization .
  • Melting Points: Substituents like phenyl groups (compound 2, 306°C) increase melting points compared to dihydropyridazinones (compound 5, 227–229°C) due to stronger π-π interactions .

Solubility and Acidity

  • The amino group in 4-amino-6-(4-methylphenyl)pyridazin-3(2H)-one increases solubility (predicted density: 1.29 g/cm³) compared to the hydrophobic methyl group in the target compound .
  • Chlorinated derivatives (e.g., compound 4 in ) exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Pharmacological Activities

Anticancer Activity

  • The phenyl and methyl groups in the target compound may similarly modulate target binding through hydrophobic interactions .
  • 6-Phenyl-2-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one () demonstrates enhanced activity due to the thioxo-triazole moiety, absent in the target compound, highlighting the role of electronegative substituents .

Anti-inflammatory and Analgesic Effects

  • 4,5-Functionalized 6-phenylpyridazinones (e.g., compound 12a in ) with methoxybenzyl groups exhibit anti-inflammatory activity by COX-2 inhibition. The target compound’s methyl group may offer milder effects due to reduced electron-withdrawing capacity .

Properties

CAS No.

13300-09-9

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

HNZITGUYCFHIMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NNC1=O)C2=CC=CC=C2

Key on ui other cas no.

13300-09-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Csende, F et al. Synthesis, 1995, 1240-1242) 7.0 g (35 mmol) of 13 was dissolved in 30 ml of acetonitrile in a 250 ml single-necked round bottom flask. 11.3 g (84 mmol, 2.4 equiv) of anhydrous copper (H) chloride Was added to the solution and the reaction mixture was heated to reflux for 2 hours. To control the HCl gas that formed during the course of the reaction, a NaOH solution was used to absorb the HCl that escapes from dry tube. The reaction mixture was cooled to ambient temperature, and placed into an ice-water bath. 150 mL of ice-water was added to quench the reaction. The mixture was stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate was then collected by filtration (pH of the filtrate is 0-1) and washed first with 1N HCl (100 mL), then with Milli-Q water (5×100 mL). To remove remaining copper by-products, the filter cake was stirred in 1N HCl (150 mL) for 0.5 h and then filtered. The filter cake was washed with water until the filtrate is at pH 7 (approximately 7 washes). The solid was dried over a medium flit sintered glass funnel in vacuo to give 14 as a light gray powder in 93.8% yield, 1H NMR (DMSO-d6): δ 7.95 (s, 1H), 7.85 (d, J=7.5 Hz; 2H), 7.47 (m, 2H), 7.43 (m, 1H), 2.13 (s, 3H). HPLC (tr/purity): 21.48 min, >97%; ESI m/z (MeOH) 187.36 (MH+).
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
copper
Quantity
11.3 g
Type
catalyst
Reaction Step Five
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Yield
93.8%

Synthesis routes and methods II

Procedure details

7.0 g (35 mmole) of 2 is placed in a 250 ml single-necked round bottom flask followed by 30 mL of acetonitrile. The mixture is stirred to allow 2 to dissolve. 11.3 g (84 mole, 2.4 equiv.) of anhydrous copper (II) chloride is added to the solution to give a green-yellow suspension. A reflux condenser is connected to the flask and a dry tube filled with anhydrous CaCl2 is fitted to the top of the condenser. To control the HCl gas that forms during the course of the reaction, a NaOH solution is used to absorb the HCl that escapes from dry tube. The reaction mixture is heated to reflux, and the color of the reaction suspension changes to dark green upon heating. When the reaction is complete (after refluxing for 2 h), the flask is removed from the oil bath and cooled to ambient temperature. The reaction is cooled in an ice-water bath and 150 mL of ice-water is added to quench the reaction. The mixture is stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate is collected by filtration (pH of the filtrate is 0-1) and washed with 100 mL of 1N HCl solution, then 100 mL of water 5 times. To remove remaining copper by products that are trapped in the solid, the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h and filtered. The filter cake is subsequently washed with Milli-Q water until the filtrate is at pH 7 (approximately 7 washes). The solid is dried over a medium frit sintered glass funnel in vacuo to give 3 as a light gray powder in 93.8% yield. [See Eddy, S et al. Synthetic Communications, 2000, 30(1), 1-7.Csende, F et al. Synthesis, 1995, 1240-12420]
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
11.3 g
Type
catalyst
Reaction Step Five
Name
copper (I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Yield
93.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.